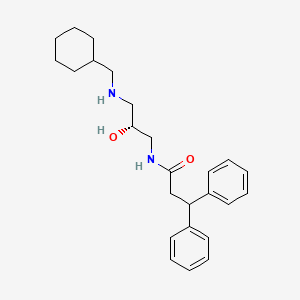
Tropicamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropicamide-d3: is a deuterated form of tropicamide, a synthetic muscarinic antagonist. Tropicamide is primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic procedures . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tropicamide due to the presence of deuterium atoms, which can be traced more easily in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tropicamide involves several steps:
Starting Materials: The synthesis begins with 3-hydroxy-2-phenylpropionic acid and toluene.
Formation of 2-chlorocarbonyl-2-phenylethyl ester: This involves the addition of triethylamine and acetyl chloride, followed by heating and refluxing
Reaction with Ethylpyridin-4-ylmethylamine: The ester is then reacted with ethylpyridin-4-ylmethylamine in the presence of triethylamine and toluene
Hydrolysis and Crystallization: The product is hydrolyzed, extracted, and crystallized to obtain the final compound
Industrial Production Methods: The industrial production of tropicamide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Tropicamide undergoes various chemical reactions, including:
Oxidation: Tropicamide can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: Tropicamide can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and sodium hydroxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tropicamide-d3 has several scientific research applications:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of tropicamide.
Biology: Helps in understanding the interaction of tropicamide with biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of tropicamide.
Industry: Employed in the development of new ophthalmic drugs and formulations .
Wirkmechanismus
Tropicamide-d3 exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This leads to the relaxation of the sphincter muscle of the iris and the ciliary muscle, resulting in pupil dilation and paralysis of accommodation . The molecular targets include the muscarinic receptors, and the pathways involved are primarily related to cholinergic signaling .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another muscarinic antagonist used for similar purposes but with a longer duration of action.
Cyclopentolate: Used for pupil dilation but has a different onset and duration of action.
Homatropine: Similar to atropine but with a shorter duration of action.
Uniqueness of Tropicamide-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. This allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
287.37 g/mol |
IUPAC-Name |
3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-N-(2,2,2-trideuterioethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/i1D3 |
InChI-Schlüssel |
BGDKAVGWHJFAGW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



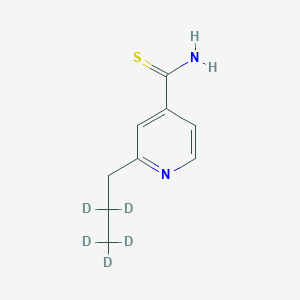
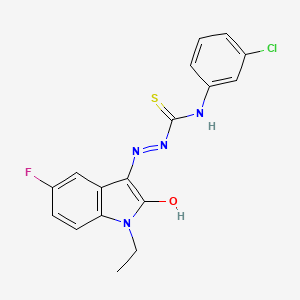
![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
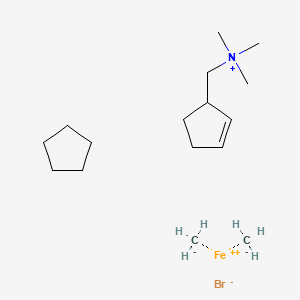
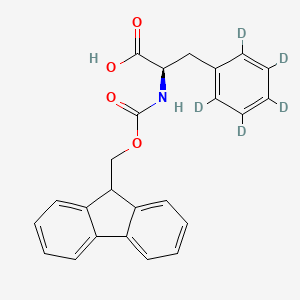
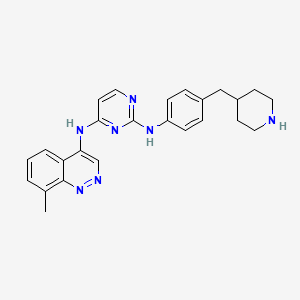

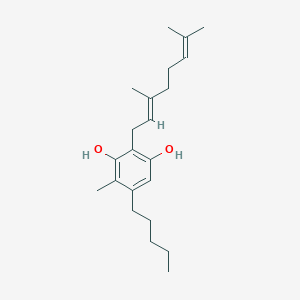


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
